molecular formula C13H19NO2 B2877754 2-[4-(Dimethylamino)butoxy]benzaldehyde CAS No. 1242810-20-3

2-[4-(Dimethylamino)butoxy]benzaldehyde

Cat. No. B2877754
CAS RN: 1242810-20-3
M. Wt: 221.3
InChI Key: GRMUCMCOGBSRNR-UHFFFAOYSA-N
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Description

“2-[4-(Dimethylamino)butoxy]benzaldehyde” is an organic compound. It is a derivative of benzaldehyde, which has a dimethylamino group and a butoxy group attached to the benzene ring . The compound is related to 4-(Dimethylamino)benzaldehyde, which is used in Ehrlich’s reagent for the determination of hydroxyproline level .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the phase diagram and thermodynamic studies of two binary organic systems of 4-dimethylaminobenzaldehyde (DMAB) with two NLO active compounds, p-aminoacetanilide (PAA) and p-nitroaniline (PNA), have been studied by solid state synthetic route .


Molecular Structure Analysis

The molecular structure of “2-[4-(Dimethylamino)butoxy]benzaldehyde” can be inferred from its IUPAC name. It consists of a benzene ring (benzaldehyde) with an aldehyde group (-CHO) at the 1-position, a butoxy group (-butoxy) at the 2-position, and a dimethylamino group (-N(CH3)2) at the 4-position .

Scientific Research Applications

Iminium Salt Formation and Reactivity

Research demonstrates that 4-(Dimethylamino)benzaldehyde, a related compound, can undergo alkylation at the nitrogen atom, leading to the formation of iminium salts with potential applications in synthetic organic chemistry (Froschauer et al., 2013). These salts are of interest due to their reactivity and potential as intermediates in the synthesis of various organic compounds.

Corrosion Inhibition

Another study highlights the use of a derivative of 4-(N,N-dimethylamino)benzaldehyde as an effective corrosion inhibitor for mild steel in acidic solutions. This suggests the potential for applications in materials science and engineering to protect metals against corrosion (Singh et al., 2016).

Asymmetric Catalysis

The compound has also been investigated in the context of asymmetric synthesis. For example, the asymmetric hetero-Diels-Alder reaction catalyzed by derivatives of this compound has been studied, illustrating its utility in producing chiral molecules, which are crucial in pharmaceutical synthesis and other areas of chemistry (Anderson et al., 2008).

Antioxidant Properties

Derivatives of 4-(Dimethylamino)benzaldehyde have been synthesized and analyzed for their antioxidant activities. Such studies are important for the development of new antioxidants that can be used in medicine, food preservation, and other industries (Yüksek et al., 2015).

Nonlinear Optical Properties

The nonlinear optical properties of crystals containing 4-(Dimethylamino)benzaldehyde derivatives have been investigated, indicating potential applications in the development of optical materials for technologies such as laser systems and optical switches (Jebin et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-(Dimethylamino)benzaldehyde, indicates that it is combustible, harmful if inhaled, and may cause skin and eye irritation. It may also cause respiratory irritation and damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “2-[4-(Dimethylamino)butoxy]benzaldehyde”. For instance, vibrational dynamics in crystalline 4-(dimethylamino)benzaldehyde have been studied using inelastic neutron scattering and periodic DFT calculations . Similar studies could be conducted on “2-[4-(Dimethylamino)butoxy]benzaldehyde”.

properties

IUPAC Name

2-[4-(dimethylamino)butoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-14(2)9-5-6-10-16-13-8-4-3-7-12(13)11-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMUCMCOGBSRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCOC1=CC=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(Dimethylamino)butoxy)benzaldehyde

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